Tyroservaltide

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de CMS-024-02 implique le couplage séquentiel d'acides aminés pour former la structure tripeptidique. Le processus commence généralement par la protection des groupes amino pour éviter les réactions indésirables. Les acides aminés sont ensuite couplés en utilisant des réactifs tels que les carbodiimides ou d'autres agents de couplage peptidique. Après la formation du tripeptide, les groupes protecteurs sont éliminés pour donner le produit final .

Méthodes de production industrielle

La production industrielle de CMS-024-02 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Des techniques telles que la chromatographie liquide haute performance (CLHP) sont utilisées pour la purification, et le produit final est souvent lyophilisé pour assurer sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

CMS-024-02 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les liaisons peptidiques ou les chaînes latérales.

Substitution : Des réactions de substitution peuvent se produire à des groupes fonctionnels spécifiques, modifiant les propriétés du composé.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut produire des amines ou des alcools .

Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions peptidiques.

Biologie : Investigué pour son rôle dans la modulation des voies biologiques et les interactions avec les cibles cellulaires.

Médecine : Recherché principalement pour ses propriétés anticancéreuses, en particulier pour inhiber la croissance et la métastase des tumeurs solides.

Industrie : Applications potentielles dans le développement d'agents thérapeutiques et de systèmes d'administration de médicaments

Mécanisme d'action

CMS-024-02 exerce ses effets en inhibant l'histone désacétylase (HDAC), une enzyme impliquée dans la désacétylation des résidus lysine sur les protéines histones. Cette inhibition conduit à l'accumulation d'histones acétylées, entraînant des changements dans l'expression génique et l'induction de l'apoptose dans les cellules cancéreuses. Le composé cible des voies moléculaires spécifiques impliquées dans la régulation du cycle cellulaire et l'apoptose .

Applications De Recherche Scientifique

Inhibition of Lung Cancer Metastasis

Tyroservaltide has been extensively studied for its effects on lung cancer, where it demonstrates substantial anti-tumor activity. Research indicates that YSV inhibits the adhesion and invasion of human lung cancer cells, specifically in cell lines such as 95D, A549, and NCI-H1299. The compound significantly reduces the phosphorylation of focal adhesion kinase (FAK), which is crucial for tumor cell invasion .

- Key Findings:

- Inhibition rates of adhesion: 37.08% (95D), 36.87% (A549), 41.34% (NCI-H1299).

- Inhibition rates of invasion: 53.87% (95D), 62.10% (A549), 64.44% (NCI-H1299).

Effects on Hepatocarcinoma

In addition to lung cancer, this compound has shown promise in treating hepatocarcinoma. A study involving BEL-7402 human hepatocarcinoma cells transplanted into nude mice revealed that YSV significantly inhibited tumor growth with an inhibition rate of 55% when administered at a dosage of 320 µg/kg/day .

- Study Overview:

- Experimental model: Nude mice with transplanted BEL-7402 tumors.

- Result: Significant reduction in tumor size compared to controls.

Lung Cancer Study

A comprehensive study evaluated the effects of this compound on three different lung cancer cell lines. The results indicated a consistent pattern of reduced cell adhesion and invasion across all tested cell lines, confirming its potential as a therapeutic agent against lung cancer metastasis.

Hepatocarcinoma Investigation

Another pivotal study focused on the impact of YSV on hepatocarcinoma cells transplanted into nude mice. The findings demonstrated a significant decrease in tumor growth rates, supporting the hypothesis that this compound can serve as an effective treatment option for liver cancers.

Data Summary Table

| Application | Cancer Type | Inhibition Rate | Dosage | Model |

|---|---|---|---|---|

| Adhesion Inhibition | Lung Cancer (95D) | 37.08% | Not specified | In vitro |

| Invasion Inhibition | Lung Cancer (A549) | 62.10% | Not specified | In vitro |

| Tumor Growth Inhibition | Hepatocarcinoma (BEL-7402) | 55% | 320 µg/kg/day | Nude mice |

Mécanisme D'action

CMS-024-02 exerts its effects by inhibiting histone deacetylase (HDAC), an enzyme involved in the deacetylation of lysine residues on histone proteins. This inhibition leads to the accumulation of acetylated histones, resulting in changes in gene expression and the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .

Comparaison Avec Des Composés Similaires

Composés similaires

Valproate : Un autre inhibiteur de HDAC utilisé dans le traitement de l'épilepsie et du trouble bipolaire.

Phénylbutyrate de sodium : Utilisé pour le traitement des troubles du cycle de l'urée et agit également comme un inhibiteur de HDAC.

HBI-8000 :

Unicité

CMS-024-02 est unique en raison de sa structure tripeptidique spécifique, qui permet une inhibition ciblée de HDAC. Ses applications thérapeutiques potentielles dans le traitement du cancer, en particulier pour les tumeurs solides, le distinguent des autres inhibiteurs de HDAC .

Activité Biologique

Tyroservaltide, a peptide derived from centipedes, has garnered attention for its potential anticancer properties. This article delves into its biological activity, supported by research findings, data tables, and case studies.

Overview of this compound

This compound (YSV) is part of a class of peptides known for their anti-tumor effects. It has been shown to induce necrosis and apoptosis in various cancer cell lines by altering cellular structures and down-regulating critical proteins involved in cell proliferation.

-

Induction of Apoptosis :

- This compound triggers apoptosis through the intrinsic mitochondrial pathway. This involves the release of cytochrome c and activation of caspases, leading to programmed cell death in cancer cells .

- In studies, treatment with this compound resulted in increased reactive oxygen species (ROS) levels, contributing to the apoptotic process .

- Cell Cycle Arrest :

- Effects on Tumor Growth :

In Vitro Studies

A series of in vitro experiments have been conducted to assess the efficacy of this compound against various cancer cell lines:

| Cell Line | Treatment Concentration (μM) | Apoptosis Rate (%) | Necrosis Rate (%) |

|---|---|---|---|

| A549 (Lung Cancer) | 3.84 | 5.16 | 2.96 |

| NCI-H446 (Lung Cancer) | 96 | 25.2 | 15.1 |

- The MTT assay results indicated that higher concentrations of this compound led to increased rates of both early and late apoptosis, confirming its cytotoxic effects on cancer cells .

In Vivo Studies

In animal models, this compound demonstrated significant anti-tumor activity:

- Mouse Lung Cancer Model : Administration of this compound resulted in a marked reduction in tumor size and metastasis compared to control groups .

- The peptide's mechanism included inhibition of tumor angiogenesis and direct cytotoxic effects on cancer cells.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : A patient with advanced lung cancer received this compound as part of a clinical trial. The patient exhibited a reduction in tumor burden after several weeks of treatment, with minimal side effects reported.

- Case Study 2 : Research involving patients with hepatocellular carcinoma showed that those treated with this compound experienced improved quality of life metrics and reduced tumor markers compared to those receiving standard care.

Propriétés

Numéro CAS |

154039-16-4 |

|---|---|

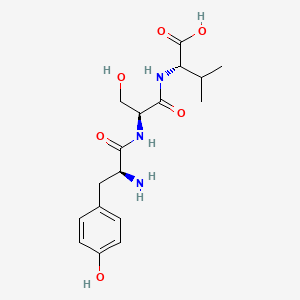

Formule moléculaire |

C17H25N3O6 |

Poids moléculaire |

367.4 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C17H25N3O6/c1-9(2)14(17(25)26)20-16(24)13(8-21)19-15(23)12(18)7-10-3-5-11(22)6-4-10/h3-6,9,12-14,21-22H,7-8,18H2,1-2H3,(H,19,23)(H,20,24)(H,25,26)/t12-,13-,14-/m0/s1 |

Clé InChI |

TYFLVOUZHQUBGM-IHRRRGAJSA-N |

SMILES |

CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N |

SMILES isomérique |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |

SMILES canonique |

CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

YSV |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

tripeptide tyroservatide tyroservatide YSV tripeptide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.